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Compound of Interest

Compound Name: 2,6-Difluorocinnamic acid

Cat. No.: B116062 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,6-Difluorocinnamic acid is a halogenated derivative of cinnamic acid that has garnered

interest in the field of crystal engineering. The presence of two fluorine atoms on the phenyl

ring significantly influences its electronic properties, intermolecular interactions, and solid-state

packing, making it a valuable building block for the design and synthesis of novel

supramolecular architectures, including co-crystals and metal-organic frameworks (MOFs). Its

applications are primarily centered around its ability to participate in photochemical reactions in

the solid state and its potential to form robust hydrogen-bonding networks. These

characteristics are of particular interest in the development of new pharmaceutical formulations

and advanced materials. Cinnamic acid and its derivatives are known to exhibit a range of

pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects, by

modulating various signaling pathways.[1][2][3][4]

Data Presentation
Crystallographic Data for 2,6-Difluorocinnamic Acid
The crystal structure of 2,6-difluorocinnamic acid has been determined by single-crystal X-

ray diffraction, providing essential data for understanding its packing and potential for forming

multi-component crystals.
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Parameter Value[5]

Chemical Formula C₉H₆F₂O₂

Molecular Weight 184.14 g/mol

Crystal System Monoclinic

Space Group P 1 21/c 1

a 3.8856 Å

b 19.2920 Å

c 10.9859 Å

α 90°

β 92.221°

γ 90°

Z 4

Key Application in Crystal Engineering:
Photodimerization
A significant application of 2,6-difluorocinnamic acid in crystal engineering is its ability to

undergo a [2+2] photochemical dimerization in the solid state upon exposure to UV radiation.

The arrangement of the molecules in the crystal lattice dictates the stereochemistry of the

resulting cyclobutane product. This topochemical control is a cornerstone of solid-state

reactivity and allows for the synthesis of specific isomers that may be difficult to obtain through

solution-phase chemistry.

2,6-Difluorocinnamic Acid
(Monomer in Crystal Lattice)

Cyclobutane Dimer

[2+2] Cycloaddition

2,6-Difluorocinnamic Acid
(Adjacent Monomer)

UV Radiation
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Caption: Photochemical [2+2] cycloaddition of 2,6-difluorocinnamic acid.

Experimental Protocols
While specific protocols for co-crystals and MOFs involving 2,6-difluorocinnamic acid are not

readily available in the literature, the following are generalized and widely accepted methods

that can be adapted for this purpose.

Protocol 1: Co-crystal Synthesis by Solvent Evaporation
This is the most common method for screening and growing single crystals of co-crystals.

Materials:

2,6-Difluorocinnamic acid

Co-former (e.g., pyrazine, nicotinamide, isonicotinamide)

Solvent (e.g., ethanol, methanol, acetonitrile, ethyl acetate)

Small vials

Stir plate and stir bars

Filter paper

Procedure:

Dissolve stoichiometric amounts (e.g., 1:1, 1:2, or 2:1 molar ratios) of 2,6-difluorocinnamic
acid and the chosen co-former in a minimal amount of a suitable solvent in a small vial.

Gently stir the solution for a few minutes to ensure complete dissolution and mixing.

Loosely cap the vial or cover it with perforated parafilm to allow for slow evaporation of the

solvent at room temperature.

Monitor the vial for crystal formation over a period of hours to days.
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Once crystals have formed, carefully remove them from the mother liquor using a pipette or

by decanting the solvent.

Wash the crystals with a small amount of cold solvent and allow them to air dry.

Characterize the resulting crystals using techniques such as single-crystal X-ray diffraction

(SCXRD), powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and

Fourier-transform infrared (FTIR) spectroscopy.

Start

Dissolve 2,6-Difluorocinnamic Acid
and Co-former in Solvent

Slow Evaporation of Solvent

Co-crystal Formation

Isolate and Dry Crystals

Characterization (PXRD, SCXRD, DSC, FTIR)
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Caption: Workflow for co-crystal synthesis by solvent evaporation.

Protocol 2: Metal-Organic Framework (MOF) Synthesis
by Solvothermal Method
Solvothermal synthesis is a common method for producing crystalline MOFs.

Materials:

2,6-Difluorocinnamic acid (linker)

Metal salt (e.g., Zinc nitrate, Copper(II) nitrate, Zirconium(IV) chloride)

Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

Teflon-lined stainless steel autoclave

Oven

Centrifuge

Procedure:

In a glass vial, dissolve the metal salt and 2,6-difluorocinnamic acid in the chosen solvent.

The molar ratio of metal to linker will depend on the targeted MOF topology.

The solution may be sonicated to ensure homogeneity.

Transfer the solution to a Teflon-lined autoclave.

Seal the autoclave and place it in a programmable oven.

Heat the autoclave to a specific temperature (typically between 80°C and 150°C) and hold

for a designated period (usually 12 to 72 hours).

After the reaction is complete, allow the autoclave to cool slowly to room temperature.

Collect the crystalline product by filtration or centrifugation.
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Wash the product with fresh solvent (e.g., DMF) to remove unreacted starting materials.

Activate the MOF by solvent exchange with a more volatile solvent (e.g., ethanol or acetone)

followed by heating under vacuum to remove the solvent molecules from the pores.

Characterize the MOF using PXRD, thermogravimetric analysis (TGA), and gas sorption

analysis.

Potential Signaling Pathway Interactions
While specific studies on the biological activity of co-crystals or MOFs containing 2,6-
difluorocinnamic acid are limited, the broader class of cinnamic acid derivatives has been

shown to interact with several key signaling pathways. The introduction of fluorine atoms can

enhance the lipophilicity and metabolic stability of a compound, potentially leading to improved

pharmacological activity.[6]

Potential Targets:

NF-κB Signaling Pathway: Cinnamic acid derivatives have been shown to inhibit the

activation of the NF-κB pathway, which plays a crucial role in inflammation.[1] This inhibition

leads to a reduction in the production of pro-inflammatory cytokines.

MAPK/ERK Signaling Pathway: Some derivatives of cinnamic acid have been found to

suppress the MAPK/ERK signaling pathway, which is involved in cell proliferation and

differentiation.[7]

Protein Kinases: Various cinnamic acid derivatives have been identified as inhibitors of

several protein kinases that are crucial components of cellular signaling networks and are

often dysregulated in cancer.[2][4]
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Caption: Potential signaling pathways modulated by cinnamic acid derivatives.

Conclusion
2,6-Difluorocinnamic acid presents intriguing possibilities in crystal engineering due to its

photochemical reactivity and potential for forming diverse supramolecular structures. While

specific examples of its co-crystals and MOFs with full structural characterization are yet to be

widely reported, the foundational knowledge of its crystal structure and the general protocols

for supramolecular synthesis provide a strong starting point for further research. The known

biological activities of related cinnamic acid derivatives suggest that crystal-engineered forms

of 2,6-difluorocinnamic acid could offer novel therapeutic agents with tailored

physicochemical properties. Future work should focus on the systematic synthesis and

characterization of its co-crystals and MOFs to fully explore their potential in drug development

and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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